5-Bromo-[1,1'-biphenyl]-2-carbaldehyde

Catalog No.
S8559194
CAS No.
M.F
C13H9BrO
M. Wt
261.11 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-[1,1'-biphenyl]-2-carbaldehyde

Product Name

5-Bromo-[1,1'-biphenyl]-2-carbaldehyde

IUPAC Name

4-bromo-2-phenylbenzaldehyde

Molecular Formula

C13H9BrO

Molecular Weight

261.11 g/mol

InChI

InChI=1S/C13H9BrO/c14-12-7-6-11(9-15)13(8-12)10-4-2-1-3-5-10/h1-9H

InChI Key

YATFQTXYLQWFIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)C=O

5-Bromo-[1,1'-biphenyl]-2-carbaldehyde (CAS 1675969-69-3) is a bifunctional biaryl building block featuring a reactive formyl group and a strategically positioned bromine atom para to the aldehyde. In industrial and advanced academic synthesis, it serves as a critical intermediate for constructing extended polycyclic aromatic hydrocarbons (PAHs), phenanthrene derivatives, and complex biaryl ligands. By providing a pre-installed phenyl ring at the 2-position and a halogen handle at the 5-position, this compound eliminates the need for chemoselective mono-arylation of dihalogenated precursors. Its primary procurement value lies in its dual reactivity, allowing orthogonal transformations: the aldehyde can undergo olefination or condensation, while the aryl bromide remains available for subsequent palladium-catalyzed cross-coupling, streamlining the synthesis of optoelectronic materials and pharmaceutical pharmacophores [1].

Attempting to substitute 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde with cheaper, simpler precursors like 2,4-dibromobenzaldehyde fundamentally compromises synthetic efficiency. While one might theoretically perform a selective Suzuki coupling at the sterically hindered 2-position of 2,4-dibromobenzaldehyde to generate the biphenyl core in-house, this approach suffers from poor chemoselectivity, inevitably producing complex mixtures of unreacted starting material, the desired mono-aryl product, and unwanted di-arylated byproducts. The resulting purification bottleneck drastically reduces overall yield and increases solvent and labor costs. Furthermore, substituting the bromo derivative with the corresponding 5-chloro-[1,1'-biphenyl]-2-carbaldehyde introduces significant kinetic barriers in downstream functionalization, requiring specialized, expensive phosphine ligands and harsher conditions to activate the aryl chloride bond [1].

Elimination of Chemoselectivity Bottlenecks in Biaryl Synthesis

When constructing functionalized biphenyls, starting with 2,4-dibromobenzaldehyde requires a highly controlled mono-arylation. Literature models on similar di-halo systems show that achieving selective coupling at the ortho position yields only 45-55% of the desired mono-aryl product due to competing reactions at the less sterically hindered para position. Procuring pre-formed 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde bypasses this step entirely, providing the exact biaryl scaffold at >98% purity and allowing immediate downstream functionalization with >90% isolated yields [1].

Evidence DimensionYield of desired functionalized biaryl intermediate
Target Compound Data>98% purity, ready for immediate downstream coupling (>90% yield)
Comparator Or Baseline2,4-Dibromobenzaldehyde (45-55% mono-arylation yield)
Quantified Difference~40-45% absolute increase in target scaffold yield
ConditionsStandard palladium-catalyzed Suzuki-Miyaura cross-coupling conditions

Bypassing the low-yielding mono-arylation step significantly reduces purification costs and accelerates the scale-up of complex biaryl targets.

Superior Kinetic Reactivity in Palladium-Catalyzed Cross-Couplings

The reactivity of the halogen handle is critical for late-stage functionalization. 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde features a highly reactive aryl bromide that readily undergoes Suzuki and Buchwald-Hartwig couplings using standard, inexpensive catalysts like Pd(PPh3)4 at 1-2 mol% loading. In contrast, the 5-chloro analog exhibits a much higher activation energy barrier for oxidative addition, necessitating the use of expensive dialkylbiaryl phosphine ligands (e.g., XPhos) and higher catalyst loadings (up to 5 mol%) to achieve comparable conversions [1].

Evidence DimensionCatalyst requirement and loading for full conversion
Target Compound Data1-2 mol% standard Pd catalyst (e.g., Pd(PPh3)4)
Comparator Or Baseline5-Chloro-[1,1'-biphenyl]-2-carbaldehyde (requires 5 mol% Pd + expensive ligands)
Quantified Difference60-80% reduction in catalyst cost and elimination of specialized ligand requirements
ConditionsBuchwald-Hartwig amination or Suzuki coupling at 80-100 °C

Procuring the bromo-derivative lowers the cost of goods (COGs) in downstream synthesis by enabling the use of cheaper, standard catalytic systems.

Absolute Regiocontrol in Extended Pi-System Construction

In the synthesis of functionalized phenanthrenes for optoelectronics, the aldehyde group of 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde can be olefinated and cyclized. Because the bromine is pre-installed at the 5-position, the resulting cyclized PAH possesses a halogen handle at an exact, unambiguous position. If one were to use the non-brominated [1,1'-biphenyl]-2-carbaldehyde, cyclize it, and then attempt late-stage electrophilic bromination, the reaction typically yields a mixture of regioisomers (e.g., 3-bromo and 6-bromo derivatives) in a ~60:40 ratio, requiring exhaustive chromatographic separation [1].

Evidence DimensionRegiomeric purity of halogenated PAH intermediate
Target Compound Data100% regioselectivity (pre-installed handle)
Comparator Or Baseline[1,1'-Biphenyl]-2-carbaldehyde (late-stage bromination yields ~60:40 isomer mixture)
Quantified DifferenceComplete elimination of regioisomer byproducts
ConditionsAldehyde olefination followed by cyclization vs. late-stage electrophilic bromination

Pre-installed regiochemistry is essential for the reproducible, scalable manufacturing of OLED materials and fluorescent dyes without prohibitive purification losses.

Synthesis of OLED Host Materials and Emitters

The compound's pre-installed biphenyl core and reactive bromide make it an ideal starting material for synthesizing extended conjugated systems, such as functionalized phenanthrenes and fluorenes. The precise regiochemistry of the bromine allows for reliable late-stage attachment of electron-transporting or hole-transporting moieties via Suzuki or Buchwald-Hartwig couplings, ensuring batch-to-batch reproducibility in optoelectronic material production [1].

Development of Complex Biaryl Ligands

In organometallic chemistry, sterically demanding biaryl phosphine ligands are crucial for difficult cross-coupling reactions. 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde serves as a rigid, functionalizable scaffold where the aldehyde can be converted to various directing groups or steric bulk, while the bromide is replaced by phosphine groups, streamlining the discovery of novel proprietary catalysts [2].

Pharmaceutical Pharmacophore Construction

For medicinal chemistry programs targeting protein-protein interactions, rigid biaryl systems are frequently employed to mimic peptide secondary structures. The orthogonal reactivity of the aldehyde (for reductive aminations or heterocycle formation) and the bromide (for extending the molecular framework) allows rapid library generation without the chemoselectivity issues associated with simpler dihalo-aromatics [3].

XLogP3

4.1

Hydrogen Bond Acceptor Count

1

Exact Mass

259.98368 g/mol

Monoisotopic Mass

259.98368 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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